molecular formula C8H14O3 B11783075 Ethyl 2-Methyltetrahydrofuran-2-carboxylate

Ethyl 2-Methyltetrahydrofuran-2-carboxylate

Cat. No.: B11783075
M. Wt: 158.19 g/mol
InChI Key: HMEGJYRYROPAEW-UHFFFAOYSA-N
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Description

Ethyl 2-Methyltetrahydrofuran-2-carboxylate is a chemical compound with the molecular formula C8H14O3. It is an ester derivative containing a tetrahydrofuran ring, which is a five-membered ring with four carbon atoms and one oxygen atom. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-Methyltetrahydrofuran-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of 2-methyltetrahydrofuran-2-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of microwave-assisted synthesis, which has been shown to be effective in producing ester derivatives containing furan rings under mild conditions. This method utilizes coupling reagents such as DMT/NMM/TsO− or EDC to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of bio-based feedstocks. Furfural, derived from biomass, can be selectively hydrogenated to form 2-methyltetrahydrofuran, which is then esterified to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Methyltetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted tetrahydrofuran derivatives.

Scientific Research Applications

Ethyl 2-Methyltetrahydrofuran-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-Methyltetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, facilitating biochemical reactions. Its ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further metabolic processes .

Comparison with Similar Compounds

Ethyl 2-Methyltetrahydrofuran-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-Methyloxolane-2-carboxylate: Similar in structure but differs in the position of the ester group.

    2-Methyltetrahydrofuran: Lacks the ester group, making it less reactive in certain chemical reactions.

    Tetrahydrofuran: A simpler structure without the methyl and ester groups, used primarily as a solvent.

The uniqueness of this compound lies in its combination of the tetrahydrofuran ring with an ester group, providing distinct reactivity and applications .

Biological Activity

Ethyl 2-methyltetrahydrofuran-2-carboxylate (C₇H₁₂O₃) is a compound of increasing interest due to its potential biological activities. This article explores its biological activity, including its effects on cellular processes, toxicity assessments, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a tetrahydrofuran ring with a carboxylate group and an ethyl substituent, contributing to its unique chemical properties. Its molecular structure is represented as follows:

C7H12O3\text{C}_7\text{H}_{12}\text{O}_3

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of furoquinolone, which share structural similarities, have demonstrated significant anti-proliferative effects in human promyelocytic leukemia HL-60 cells. These compounds induce apoptosis through various mechanisms:

  • Cell Cycle Arrest : The treatment with these compounds increases the percentage of cells in the sub-G1 phase, indicating apoptosis.
  • Caspase Activation : Compounds like ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate have shown to activate caspase-3, leading to programmed cell death .

The concentration-dependent effects observed suggest that similar mechanisms could be explored for this compound.

Toxicity Assessments

Toxicological evaluations are crucial for understanding the safety profile of this compound. Studies have assessed its toxicity using various bioassays:

  • Microtox Test : This assay evaluates the toxicity of compounds against Vibrio fischeri, revealing that the compound exhibits low toxicity levels compared to other alkyl levulinates .

The findings indicate that while the compound may possess biological activity, its safety profile remains favorable for potential applications in pharmaceuticals.

Case Study: Anticancer Activity

A study focusing on similar compounds demonstrated that derivatives induced apoptosis in HL-60 cells through increased intracellular calcium and reactive oxygen species (ROS) levels. The increase in ROS was linked to mitochondrial membrane potential alterations and the upregulation of pro-apoptotic proteins like Bax . These findings suggest that this compound could exhibit analogous biological activities.

Parameter Control (PBS) 5 µM Treatment 25 µM Treatment 50 µM Treatment
Apoptotic Cells (%)0.21.675.480.0
Caspase-3 Activity (fold)Baseline643140
Intracellular Ca²⁺ Increase (%)Baseline39.293.880.4

Applications in Organic Synthesis

This compound is also being explored as a solvent in organic reactions due to its favorable properties compared to traditional solvents like tetrahydrofuran (THF). It has been shown to enhance reaction yields and selectivity in various transformations, particularly those involving organometallic reagents .

Properties

IUPAC Name

ethyl 2-methyloxolane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-10-7(9)8(2)5-4-6-11-8/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEGJYRYROPAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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